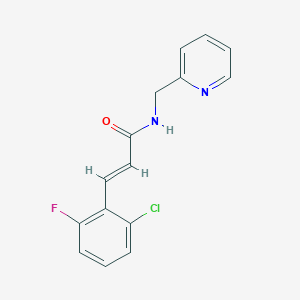
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. CFM-2 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, CFM-2 can increase the levels of endocannabinoids in the body, which may have therapeutic effects in a variety of conditions.
Wirkmechanismus
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide can increase the levels of endocannabinoids in the body, which may have therapeutic effects in a variety of conditions. Endocannabinoids are known to play a role in regulating pain, mood, appetite, and other physiological processes.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. In animal models, 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to reduce pain, anxiety, and depression, and to improve cognitive function. 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of FAAH, which means that it can be used to study the effects of endocannabinoids in a variety of physiological processes. However, 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, it can be difficult to synthesize and may be expensive to obtain.
Zukünftige Richtungen
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide. One area of interest is the potential use of 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide in the treatment of addiction and substance abuse. 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential therapeutic effects in humans. Another area of interest is the potential use of 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide in the treatment of pain, anxiety, and depression. 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to have effects on these conditions in animal models, and further research is needed to determine its potential therapeutic effects in humans. Finally, there is a need for further research into the long-term effects of 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide, particularly with regard to its safety and efficacy.
Synthesemethoden
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method for 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has been described in several scientific publications and involves the use of specialized laboratory equipment and techniques.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. By inhibiting FAAH, 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide can increase the levels of endocannabinoids in the body, which may have therapeutic effects in a variety of conditions, including pain, anxiety, and depression. 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has also been studied for its potential use in the treatment of addiction and substance abuse.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O/c16-13-5-3-6-14(17)12(13)7-8-15(20)19-10-11-4-1-2-9-18-11/h1-9H,10H2,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRLYCJDXCTEDO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CNC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


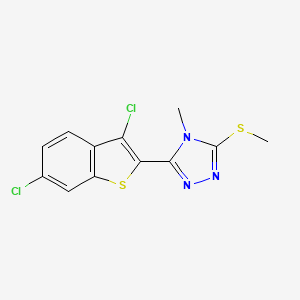


![6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)
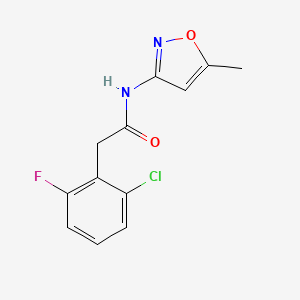

![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5692350.png)
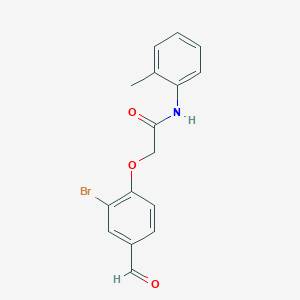
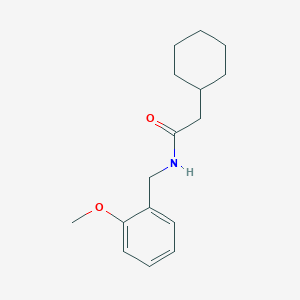

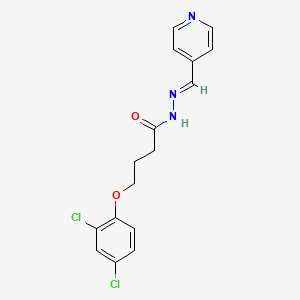
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)
![ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5692375.png)